Propyl 4-(2-chloroacetamido)benzoate
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Overview
Description
Propyl 4-(2-chloroacetamido)benzoate is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its propyl ester group attached to a benzoic acid derivative, which is further modified with a 2-chloroacetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 4-(2-chloroacetamido)benzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-(2-chloroacetamido)benzoic acid with propanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(2-chloroacetamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in substitution reactions, typically under mild heating conditions.
Major Products Formed
Scientific Research Applications
Propyl 4-(2-chloroacetamido)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 4-(2-chloroacetamido)benzoate involves its interaction with molecular targets such as sodium channels in nerve cells . By binding to these channels, the compound can inhibit the transmission of nerve impulses, leading to its anesthetic effects. The presence of the chloroacetamido group enhances its binding affinity and ionization characteristics, contributing to its efficacy as a local anesthetic .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: A well-known local anesthetic with a similar benzoic acid ester structure.
Procaine: Another local anesthetic with a para-aminobenzoic acid ester structure.
Tetracaine: A potent local anesthetic with a similar ester linkage.
Uniqueness
Propyl 4-(2-chloroacetamido)benzoate is unique due to the presence of the 2-chloroacetamido group, which imparts distinct chemical and biological properties. This modification enhances its potential as a local anesthetic and provides opportunities for further chemical derivatization .
Properties
IUPAC Name |
propyl 4-[(2-chloroacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-7-17-12(16)9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCSWUWSJNOMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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